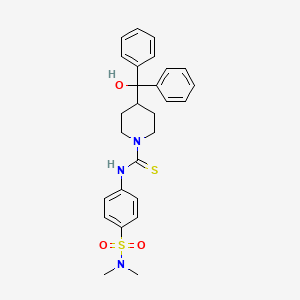
CYM 9484
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYM 9484 is a small organic compound with the following properties:
Chemical Structure: this compound has a molecular formula of C27H31N3O3S2 and a molecular weight of 509.68 g/mol.
Classification: It acts as an antagonist for the NPY Y2 receptor.
Wissenschaftliche Forschungsanwendungen
Neurobiologie: Als NPY Y2-Rezeptor-Antagonist kann es die Signalwege von Neuropeptiden modulieren.
Forschung zu Fettleibigkeit: NPY-Rezeptoren spielen eine Rolle bei der Appetitregulation, was CYM 9484 für Anti-Fettleibigkeitsstudien relevant macht.
Arzneimittelentwicklung: Forscher untersuchen seinen Einsatz in der Arzneimittelforschung und bei therapeutischen Interventionen.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist nicht vollständig geklärt. Es ist wahrscheinlich, dass es Interaktionen mit NPY Y2-Rezeptoren beinhaltet, die sich auf nachgeschaltete Signalwege auswirken.
Wirkmechanismus
Target of Action
CYM 9484, also known as N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide or 2C52X44WTF, is a selective and highly potent antagonist of the Neuropeptide Y (NPY) Y2 receptor . The NPY Y2 receptor is a G-protein coupled receptor involved in various physiological processes, including food intake, circadian rhythm, and anxiety .
Mode of Action
As an antagonist, this compound binds to the NPY Y2 receptor, blocking its activation by neuropeptide Y. This prevents the receptor from triggering the downstream effects typically induced by NPY. The IC50 value of this compound, a measure of its effectiveness, is 19 nM, indicating a high potency .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Vorbereitungsmethoden
CYM 9484 is synthesized through the following steps:
Coupling Reaction: The compound is prepared by coupling α,α-diphenylpiperidino-4-methanol with various aryl isothiocyanates.
Reaction Conditions: Specific reaction conditions and synthetic routes are not provided in the available literature.
Analyse Chemischer Reaktionen
CYM 9484 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Detaillierte Informationen zu spezifischen Reaktionen, Reagenzien und Hauptprodukten sind jedoch begrenzt.
Vergleich Mit ähnlichen Verbindungen
Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen erwähnt. Weitere Forschungsarbeiten wären erforderlich, um verwandte Moleküle zu identifizieren und die Einzigartigkeit von CYM 9484 hervorzuheben.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKHARIAMDAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383478-94-1 |
Source


|
| Record name | CYM-9484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-9484 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)


![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)

![(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester](/img/structure/B583284.png)




![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)


